![molecular formula C19H10ClF3N2O B2407668 4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 478261-46-0](/img/structure/B2407668.png)
4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile
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Overview
Description
4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile (CTF) is a synthetic compound that has been studied extensively in recent years due to its potential applications in scientific research. CTF is a member of the phenylnicotinonitrile family and is composed of a chlorinated phenyl ring, a hydroxy group, and a trifluoromethyl phenyl ring. CTF has been found to have a variety of biochemical and physiological effects in laboratory studies. It has been used as a tool for studying various biological pathways, and its potential applications in scientific research are being explored.
Scientific Research Applications
Antimicrobial Activity
Synthesis and Antimicrobial Efficacy
This compound and its derivatives have been synthesized and evaluated for antimicrobial properties against various bacteria and fungi. The structural elucidation of these compounds was achieved using different spectroscopic methods, highlighting their potential in antimicrobial applications (J. V. Guna, V. N. Bhadani, H. D. Purohit, & D. M. Purohit, 2015).
Application in Plastic Industry
New biocidal compounds, including derivatives of this chemical, were synthesized for use in the plastic industry. They were added to polymers like LDPE, HDPE, and polystyrene and studied for their antimicrobial efficacy against bacterial strains like E. coli and S. epidermidis (A. Zaiton, Y. Assem, Amany T. Arafa, A. Momen, & S. A. Said, 2018).
Material Science and Chemistry
Protecting Group in Organic Synthesis
It has been used as a protecting group for the hydroxy function in organic synthesis. This application is significant in the preparation of complex molecules, offering stability under various conditions and easy removal when required (Yuji Otsuka, Toshihiro Yamamoto, & K. Fukase, 2018).
Synthesis of Functionalized Polypyridine Ligands
This compound has been used in the synthesis of new functionalized polypyridine ligands, contributing to the development of luminescent cyclometalated compounds. These have potential applications in optoelectronics and as sensors (F. Neve, A. Crispini, ‡. A. Sebastiano Campagna, & S. Serroni, 1999).
Crystal Structure Analysis
Studies have been conducted on the crystal structure of derivatives of this compound, contributing to a better understanding of molecular interactions and properties (Yang, Xiao-hui, Liu, Cheng-guo, Zhou, Yong-hong, Cui, Jing-Fang, & Lin, Xiao-yu, 2011).
Mechanism of Action
Target of Action
Related compounds with trifluoromethylphenyl groups have been studied for their analgesic potential . These compounds have shown to interact with opioid receptors, which play a crucial role in pain perception .
Mode of Action
Related compounds have shown to exhibit analgesic effects by interacting with opioid receptors . They seem to depress peripheral and centrally mediated pain by opioid independent systems .
Biochemical Pathways
It can be inferred from related compounds that they might influence the pain signaling pathways, particularly those involving opioid receptors .
Result of Action
Related compounds have shown potent analgesic efficacy with an ultrashort to long duration of action . They have been found useful as analgesics, displaying a pain-relieving effect in the presence of naloxone .
properties
IUPAC Name |
4-(4-chlorophenyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O/c20-14-6-4-11(5-7-14)15-9-17(25-18(26)16(15)10-24)12-2-1-3-13(8-12)19(21,22)23/h1-9H,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRUVUAZALRVDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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